N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11446284
InChI: InChI=1S/C14H15N3O2/c1-3-17-13(8-9-15-17)14(19)16-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19)
SMILES: CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC11446284

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
IUPAC Name N-(4-acetylphenyl)-2-ethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C14H15N3O2/c1-3-17-13(8-9-15-17)14(19)16-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19)
Standard InChI Key MTYBBRSSHOYSQA-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C
Canonical SMILES CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C

Introduction

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, a class of heterocyclic organic molecules known for their diverse biological and pharmacological activities. The compound's structure features a pyrazole core substituted with an acetylphenyl group and an ethyl group, making it a potential candidate for various chemical and biological applications.

Structural Features

The molecular structure of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be described as follows:

  • Core Structure: Pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms).

  • Substituents:

    • A carboxamide group (-CONH-) attached at the 5th position.

    • An ethyl group (-CH2CH3) at the 1st position.

    • A para-acetylphenyl group (-C6H4COCH3) at the nitrogen atom.

This arrangement contributes to its stability and reactivity under various conditions.

Synthesis Pathway

The synthesis of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves:

  • Formation of the Pyrazole Core:

    • Reacting hydrazine derivatives with β-diketones under acidic or basic conditions.

  • Substitution Reactions:

    • Introducing the acetylphenyl group via electrophilic substitution.

  • Carboxamide Functionalization:

    • Coupling reactions using activated carboxylic acids or derivatives (e.g., acid chlorides).

The exact conditions (temperature, solvent, catalyst) depend on the desired yield and purity.

Analytical Characterization

To confirm the identity and purity of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, the following techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation (proton and carbon environments).
Infrared Spectroscopy (IR)Functional group identification (e.g., C=O stretch).
Mass Spectrometry (MS)Molecular weight confirmation.
Elemental AnalysisVerification of molecular formula.

Applications

The compound's applications span across several fields:

  • Medicinal Chemistry:

    • A scaffold for designing anti-inflammatory or anticancer drugs.

  • Material Science:

    • Potential use in creating functionalized polymers or coatings due to its stability.

  • Chemical Biology:

    • A probe for studying enzyme interactions or receptor binding.

Future Research Directions

Further studies are necessary to explore the full potential of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide:

  • Pharmacological Evaluation:

    • Screening against enzyme targets (e.g., COX, lipoxygenase).

  • Toxicity Studies:

    • Assessing safety profiles in vitro and in vivo.

  • Synthetic Modifications:

    • Introducing additional substituents to enhance activity or solubility.

This comprehensive overview highlights the importance of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide as a promising compound for future research and development in chemistry and biology.

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